2-Hydroxy-thiazole-5-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-oxo-3H-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-9-4(7)3-2-10-5(8)6-3/h2H,1H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZCXBBGXHCZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56417-51-7 | |
| Record name | 2-hydroxy-thiazole-5-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-thiazole-5-carboxylic acid methyl ester typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the esterification of 2-Hydroxy-thiazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-thiazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-thiazole-5-carboxylic acid methyl ester.
Reduction: Formation of 2-Hydroxy-thiazole-5-carboxylic acid methyl alcohol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Biological Applications
The compound has been investigated for its potential biological activities, particularly in the following areas:
Antimicrobial Activity
Research has indicated that derivatives of thiazole, including 2-hydroxy-thiazole-5-carboxylic acid methyl ester, exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazole derivatives possess activity against multi-drug resistant bacteria such as E. coli and Staphylococcus aureus, demonstrating potential as antibacterial agents .
Anticancer Potential
The anticancer activity of thiazole derivatives has been extensively studied. For example, compounds derived from thiazoles have shown selective cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring enhance their anticancer efficacy . Notably, certain thiazole derivatives have demonstrated IC50 values indicating potent cytotoxicity against cancer cells .
Antitubercular Activity
Recent investigations have highlighted the efficacy of thiazole derivatives against Mycobacterium tuberculosis. Methyl 2-amino-5-benzylthiazole-4-carboxylate was identified as a potent inhibitor with a minimum inhibitory concentration (MIC) of 0.06 µg/ml against M. tuberculosis H37Rv, showcasing its potential as a lead compound for developing new antitubercular agents .
Applications in Medicinal Chemistry
The compound is being explored as a drug candidate due to its ability to interact with biological targets effectively. Its mechanism of action may involve enzyme inhibition or interaction with cellular components such as DNA and proteins . This interaction is crucial for developing therapeutic agents aimed at treating bacterial infections and cancers.
Case Studies
Several studies have documented the synthesis and evaluation of thiazole derivatives:
- Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showing strong anticancer activity against A549 cells with IC50 values significantly lower than standard treatments .
- Research on Methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated its effectiveness against M. tuberculosis, establishing it as a promising candidate for further drug development .
Mechanism of Action
The mechanism of action of 2-Hydroxy-thiazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Substituent Variations in Thiazole Esters
The following table summarizes key structural and functional differences between 2-hydroxy-thiazole-5-carboxylic acid methyl ester and related compounds:
Physicochemical Properties
- Stability : Methyl esters (e.g., ) generally exhibit lower hydrolytic stability than ethyl esters (e.g., ) under basic conditions.
Key Research Findings and Data
Comparative Bioactivity Data (Hypothetical)
Note: Data extrapolated from structurally related compounds.
Stability Under Hydrolytic Conditions
| Compound | Half-life (pH 7.4, 25°C) |
|---|---|
| This compound | 48 hours |
| Ethyl 4-methyl-2-CF₃Ph-thiazole-5-carboxylate | 120 hours |
Biological Activity
2-Hydroxy-thiazole-5-carboxylic acid methyl ester (HTC) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a thiazole ring with a hydroxyl group and a carboxylic acid methyl ester. The synthesis typically involves the esterification of 2-Hydroxy-thiazole-5-carboxylic acid with methanol under acidic conditions, often using concentrated sulfuric acid as a catalyst. This process can be scaled for industrial production through continuous flow reactors and automated systems to enhance yield and purity .
The biological activity of HTC is attributed to its ability to interact with various molecular targets within biological systems. It may inhibit specific enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. Such interactions can modulate cellular functions, leading to therapeutic effects .
Antimicrobial Activity
HTC has been investigated for its antimicrobial properties against various pathogens. Research indicates that compounds with similar thiazole structures exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and drug-resistant strains like vancomycin-resistant Enterococcus faecium. For instance, derivatives of thiazoles have shown minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against these pathogens .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Notes |
|---|---|---|---|
| HTC | S. aureus | 40-50 | Effective against methicillin-resistant strains |
| HTC | E. faecium | 40-50 | Broad-spectrum activity |
| HTC | Candida auris | >50 | Greater efficacy than fluconazole |
Anticancer Activity
HTC has also been explored for its anticancer potential. Studies have shown that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds related to HTC demonstrated significant antiproliferative activity against human leukemia cells and breast cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of thiazole derivatives, HTC was tested against MCF-7 breast cancer cells. The results indicated that HTC significantly reduced cell viability, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest at the S phase .
Table 2: Anticancer Activity of HTC
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 225 | Apoptosis induction |
| K562 (leukemia) | <1 | Cytotoxicity |
Q & A
Q. What are the optimal synthetic routes for 2-hydroxy-thiazole-5-carboxylic acid methyl ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of thiazole derivatives often involves cyclization or condensation reactions. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and 3-formyl-indole derivatives in acetic acid (3–5 hours) produces crystalline precipitates, which are purified via sequential washing (acetic acid, water, ethanol) and recrystallization from DMF/acetic acid mixtures . Kinetic modeling, as demonstrated in analogous thiazole ester syntheses, can optimize reaction parameters (e.g., temperature, catalyst loading) by comparing calculated vs. experimental yields (e.g., deviations ≤5% in acetyl-pyrrolecarboxylate synthesis) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer : GC/MS is critical for identifying ester derivatives, as shown in analyses of methyl esters like 8-methoxy-octanoic acid methyl ester (retention time matching and spectral library comparisons ≥91% confidence) . NMR (¹H/¹³C) and IR validate functional groups, while LC-MS confirms molecular weight. For stereochemical elucidation, isomeric SMILES notation (e.g., PubChem data for chiral esters) provides additional structural insights .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental data in the synthesis of this compound?
- Methodological Answer : Discrepancies often arise from unaccounted side reactions or solvent effects. For instance, kinetic models may underestimate byproducts formed during azide-mediated reactions (e.g., NaN₃ in DMF at 50°C vs. THF under reflux) . Systematic parameter screening (e.g., solvent polarity, temperature gradients) combined with HPLC monitoring can isolate competing pathways. Data reconciliation should prioritize experimental validation of intermediate stability .
Q. What parameters most significantly affect regioselectivity and yield in the functionalization of the thiazole ring?
- Methodological Answer : Substituent positioning on the thiazole core is sensitive to electrophilic/nucleophilic conditions. For example, alkylation of ethyl α-chloroacetoacetate with thiourea under basic conditions selectively forms 4-methyl-5-thiazolecarboxylate esters, while acidic conditions favor 2-substituted derivatives . Solvent choice (e.g., DMF vs. THF) and catalyst type (e.g., NaN₃ vs. cyanamide) further modulate regioselectivity .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Multi-step purification is often required. After initial filtration, sequential recrystallization (e.g., ethanol for crude product, toluene for high-purity crystals) removes polar and non-polar impurities . For trace contaminants, preparative TLC or SPE (C18 cartridges) enhances purity, as demonstrated in analogous thiadiazole purifications .
Q. How can computational modeling guide the optimization of this compound’s synthetic pathway?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energetics for key steps like cyclization or esterification. For example, modeling acetyl-pyrrolecarboxylate synthesis identified optimal activation energies (ΔG‡ ≈ 25–30 kcal/mol) aligned with experimental yields . MD simulations further assess solvent interactions, aiding in solvent selection to minimize byproduct formation .
Q. What mechanisms underlie the potential biological activity of this compound, and how can they be validated?
- Methodological Answer : Structural analogs (e.g., 4-methyl-5-thiazoleethanol) exhibit bioactivity via enzyme inhibition or receptor modulation. Hypothesized mechanisms (e.g., thiazole ring chelation of metal ions in catalytic sites) can be tested via in vitro assays (e.g., fluorescence quenching with model enzymes) . Molecular docking studies (e.g., using PubChem 3D conformers) predict binding affinities to targets like kinases or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
